![molecular formula C11H15FN2 B11761717 {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a fluorophenylmethyl group and a methanamine group .
Méthodes De Préparation
The synthesis of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine typically involves the following steps :
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the azetidine ring with a fluorophenylmethyl group. This can be achieved through nucleophilic substitution reactions.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the azetidine ring. This can be done through reductive amination reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenylmethyl group can be replaced with other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may be used as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: The compound is used in the production of specialty chemicals and materials. It may also be used in the development of new industrial processes.
Mécanisme D'action
The mechanism of action of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine can be compared with other similar compounds, such as :
(4-Fluorophenyl)methyl (2-methylpropyl)amine: This compound has a similar fluorophenylmethyl group but differs in the structure of the amine group.
3-Azetidinemethanamine: This compound has a similar azetidine ring but lacks the fluorophenylmethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15FN2 |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
[1-[(4-fluorophenyl)methyl]azetidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15FN2/c12-11-3-1-9(2-4-11)6-14-7-10(5-13)8-14/h1-4,10H,5-8,13H2 |
Clé InChI |
BFYPGVSYDOKKKM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


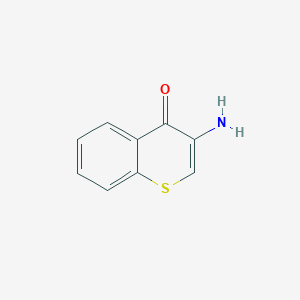
![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)

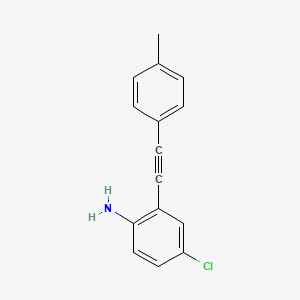
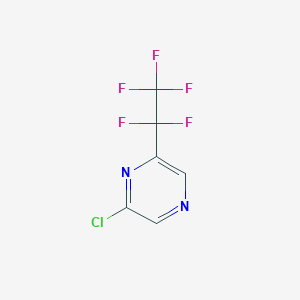
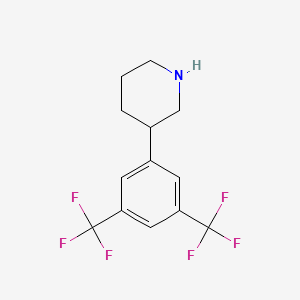
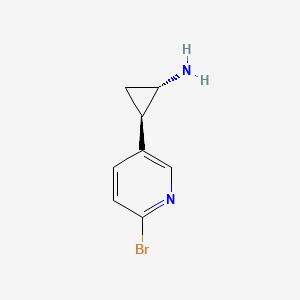
![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)
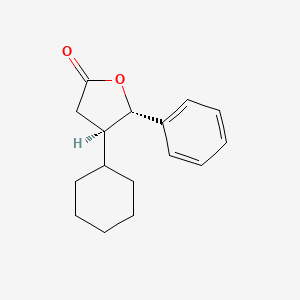
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

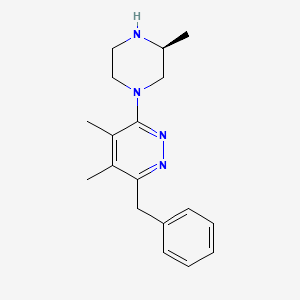
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
